Sequential Functionalization with Dual Leaving Groups
2,4-Dichloro-5-methylpyrrolo[2,1-f][1,2,4]triazine possesses two chlorine atoms at the 2- and 4-positions, enabling sequential and regiospecific nucleophilic aromatic substitution (SNAr) reactions. In contrast, the comparator 4-chloro-5-methylpyrrolo[2,1-f][1,2,4]triazine contains only a single leaving group, limiting synthetic flexibility . The 4-chloro position is typically more reactive, allowing for selective first substitution, while the 2-chloro can be activated under harsher conditions or with different nucleophiles, a feature not available with mono-chloro or non-halogenated analogs . This is a class-level inference based on established reactivity of pyrrolo[2,1-f][1,2,4]triazines.
Two reactive chlorine atoms (C2 and C4) vs one in mono-chloro analog; 100% more diversification sites
Supports regiospecific sequential functionalization
Reactivity order context-dependent; validate under specific SNAr conditions
| Evidence Dimension | Number of reactive sites for SNAr |
|---|---|
| Target Compound Data | Two reactive chlorine atoms (positions 2 and 4) |
| Comparator Or Baseline | 4-Chloro-5-methylpyrrolo[2,1-f][1,2,4]triazine (one reactive chlorine) |
| Quantified Difference | 100% more sites for diversification (2 vs 1) |
| Conditions | Nucleophilic aromatic substitution (SNAr) reaction conditions |
Why This Matters
Procurement of this specific di-chloro intermediate enables a broader and more controlled synthetic pathway compared to mono-chloro or unsubstituted analogs, directly impacting library diversity and lead optimization efficiency.
